Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1)
Description
Contextual Significance of Amino Acid Protecting Group Chemistry
The synthesis of peptides, essential molecules in biochemistry and drug development, is a complex process that requires precise control over reactive functional groups. creative-peptides.com Amino acids, the fundamental units of peptides, possess at least two reactive sites: an amino group and a carboxyl group. To prevent unwanted side reactions and ensure the formation of the correct peptide bond sequence, these reactive groups must be temporarily blocked or "protected" during synthesis. creative-peptides.combiosynth.com This is the cornerstone of protecting group chemistry.
The use of protecting groups is crucial for synthesizing peptides with high purity and biological activity. creative-peptides.com These temporary modifications prevent the amino and side-chain functional groups of an amino acid from reacting while the carboxyl group of another is activated for peptide bond formation. creative-peptides.combiosynth.com The strategic selection and application of these protecting groups are fundamental to the success of peptide synthesis, enabling the construction of complex and lengthy peptide chains. nih.gov
Overview of Orthogonal Protecting Group Strategies: Focus on Boc and Fmoc
A key advancement in chemical synthesis is the concept of orthogonal protection. This strategy employs multiple protecting groups that can be removed under different, specific conditions without affecting the others. fiveable.me This allows for the selective deprotection of one functional group while others remain protected, providing precise control over the synthetic process. fiveable.me
In peptide synthesis, the two most prominent orthogonal protecting group strategies are based on the tert-Butoxycarbonyl (Boc) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. americanpeptidesociety.org
Boc (tert-Butoxycarbonyl): The Boc group is an acid-labile protecting group, typically removed using acids like trifluoroacetic acid (TFA). creative-peptides.compeptide.com It is stable under basic conditions. creative-peptides.com The Boc strategy was one of the first widely adopted methods in solid-phase peptide synthesis (SPPS). americanpeptidesociety.org
Fmoc (9-Fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is base-labile and is commonly removed by treatment with a secondary amine, such as piperidine (B6355638). creative-peptides.comtotal-synthesis.com It is stable to acidic conditions, making it orthogonal to acid-labile side-chain protecting groups. total-synthesis.com
The combination of Boc and Fmoc protecting groups within the same synthetic scheme, or the use of one for α-amino protection and the other for side-chain protection, exemplifies an orthogonal approach. fiveable.me For instance, the Fmoc group can protect the α-amino group of an amino acid, while a Boc group protects a reactive side chain. The Fmoc group can be removed with a base to allow for peptide chain elongation, and the Boc group can be removed later with an acid. iris-biotech.de This orthogonality is fundamental to modern peptide synthesis, allowing for the creation of complex and modified peptides. total-synthesis.com
Historical Development and Evolution of Peptide Synthesis Methodologies
The journey of peptide synthesis began in the early 20th century, with Emil Fischer's pioneering work that included the first dipeptide synthesis and the coining of the term "peptide". nih.govias.ac.in A significant breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz) group, the first reversible Nα-protecting group. nih.govias.ac.in
However, the field was revolutionized by R. Bruce Merrifield in the early 1960s with the development of Solid-Phase Peptide Synthesis (SPPS). peptide.comneulandlabs.com This innovative approach involves anchoring the first amino acid to an insoluble polymer support (resin) and then sequentially adding subsequent amino acids. nih.gov The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing. nih.gov Merrifield was awarded the Nobel Prize in Chemistry in 1984 for this groundbreaking work. omizzur.com
Structure
2D Structure
Properties
Molecular Formula |
C32H40N2O10 |
|---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C32H40N2O10/c1-18(26(27(36)37)34-30(40)44-32(5,6)7)42-28(38)24(16-25(35)43-31(2,3)4)33-29(39)41-17-23-21-14-10-8-12-19(21)20-13-9-11-15-22(20)23/h8-15,18,23-24,26H,16-17H2,1-7H3,(H,33,39)(H,34,40)(H,36,37)/t18-,24+,26+/m1/s1 |
InChI Key |
PGYUAOMDCYWBFY-VAQLEPBLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthetic Methodologies for Boc Threonine Derivatives and Fmoc Aspartic Acid Otbu Derivatives
Strategies for Nα-Boc Protection of Threonine
The tert-butoxycarbonyl (Boc) group is a crucial protecting group for the α-amino moiety of amino acids in peptide synthesis. orgsyn.org It is stable under most nucleophilic and basic conditions but can be readily removed with mild acids, which produces gaseous by-products. The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O). orgsyn.orgresearchgate.net
General methods for the Nα-Boc protection of threonine involve reacting the amino acid with Boc₂O under alkaline conditions. chemicalbook.com The reaction can be performed in various solvent systems, including mixtures of dioxane and water, or methanol (B129727) and water. chemicalbook.com A base, such as sodium bicarbonate, sodium hydroxide (B78521), or potassium hydroxide, is used to facilitate the reaction. chemicalbook.comgoogle.com One specific method involves dissolving L-threonine in a mixture of methanol and water with sodium bicarbonate, followed by the addition of Boc₂O and stirring at room temperature for several days to achieve a high yield. chemicalbook.com Another approach utilizes an aqueous solution of potassium hydroxide to mix with L-threonine before the batchwise addition of Boc₂O, reportedly resulting in a yield of over 90%. google.com
For amines with higher nucleophilicity, the reaction can sometimes be carried out directly with Boc anhydride (B1165640) in a solvent like methanol. The use of heterogeneous catalysts like Amberlyst-15 in ethanol (B145695) has also been described as an efficient and chemoselective method for the mono-N-Boc protection of amines and amino acids. researchgate.net This method offers the advantage of easy catalyst separation and reuse. researchgate.net
Table 1: Comparison of Synthetic Methods for Boc-Thr-OH
| Method | Reagents | Solvent | Base | Yield | Reference |
|---|---|---|---|---|---|
| Method 1 | L-Threonine, Di-tert-butyl dicarbonate (Boc₂O) | Methanol/Water | Sodium Bicarbonate (NaHCO₃) | 99% | chemicalbook.com |
| Method 2 | L-Threonine, Di-tert-butyl dicarbonate (Boc₂O) | Aqueous | Potassium Hydroxide (KOH) | >90% | google.com |
| Method 3 | Amino Acids, Di-tert-butyl dicarbonate (Boc₂O) | Dioxane/Water | Sodium Hydroxide (NaOH) | General Method |
This table is interactive and allows for sorting and filtering of data.
Strategies for Nα-Fmoc Protection and Side Chain tert-Butyl Esterification of Aspartic Acid
Fmoc-Asp(OtBu)-OH is a standard and extensively used protected derivative of aspartic acid for solid-phase peptide synthesis (SPPS). peptide.comsigmaaldrich.com The dual protection scheme involves masking the α-amine with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and shielding the side-chain carboxyl group with the acid-labile tert-butyl ester (OtBu). rsc.org This orthogonal protection strategy is central to Fmoc/tBu chemistry, allowing for the selective removal of the Fmoc group at each cycle of peptide elongation using a base (like piperidine) without affecting the side-chain protection. rsc.org
The side-chain tert-butyl ester is critical for preventing a common side reaction known as aspartimide formation, which can occur under the basic conditions used for Fmoc removal. peptide.com While effective, the Asp(OtBu) residue can still be susceptible to this side reaction under strong basic conditions. peptide.com The tert-butyl ester is typically cleaved at the end of the synthesis along with the peptide's cleavage from the resin, using acidic conditions. peptide.com An efficient method for the on-resin deprotection of the side chain tert-butyl ester involves using ferric chloride in dichloromethane (B109758), which is compatible with Fmoc chemistry. nih.govacs.org
To prevent byproducts from the t-butyl cations formed during cleavage, scavengers are often added to the cleavage mixture. peptide.com Researchers have also developed alternative tert-butyl-based aspartate protecting groups, such as 3-ethyl-3-pentyl (Epe), to further minimize aspartimide formation. nih.gov
Advanced Synthetic Routes to Chiral Protected Amino Acid Building Blocks
The synthesis of enantiomerically pure amino acids is critical for producing pharmaceuticals and other bioactive molecules. mdpi.comrsc.org While traditional chemical synthesis is widely used, advanced routes, particularly enzymatic and biocatalytic methods, offer high selectivity under mild conditions. nih.gov
Enzymatic asymmetric synthesis represents a powerful strategy for producing chiral amino acids. rsc.org Key enzymatic methods include:
Reductive Amination of α-Keto Acids: This is one of the most useful methods, employing amino acid dehydrogenases which exhibit good stability, broad substrate specificity, and very high enantioselectivity. nih.gov For example, engineered phenylalanine dehydrogenase has been used to catalyze the reductive amination of a ketone precursor to produce an intermediate for the anti-diabetic drug saxagliptin (B632) in high yield and 100% enantiomeric excess (ee). nih.gov These processes require a cofactor, such as NADH or NADPH, which is typically regenerated in the system using another enzyme like formate (B1220265) dehydrogenase or glucose dehydrogenase. nih.govnih.gov
Asymmetric Transfer of Amino Groups: Transaminases are used to transfer an amino group from a donor molecule to a keto acid. nih.gov
Enantioselective Addition of Ammonia (B1221849): This method uses enzymes to add ammonia across α,β-unsaturated acids. rsc.org
Another advanced approach is the "chiral pool" strategy, which uses readily available, enantiomerically pure natural molecules like amino acids as starting materials. mdpi.com These molecules are synthetically transformed into the desired target compounds, acting not just as a source of chirality but also as chiral inducers to control the stereochemistry of subsequent reactions in a substrate-controlled manner. mdpi.com
Optimization of Reaction Conditions for High-Yield Derivatization
Achieving high yields and precision in the synthesis and analysis of protected amino acids requires careful optimization of reaction conditions. mdpi.com Derivatization, the process of chemically modifying a compound to make it suitable for analysis (e.g., by HPLC or GC-MS), is a critical step where optimization is key. jascoinc.comsigmaaldrich.com
Key parameters that are systematically varied to find the ideal conditions include:
Reagent Concentration: In the derivatization of amino acids for HPLC analysis using reagents like o-Phthalaldehyde (OPA) and Fmoc-Cl, the concentrations of these reagents are varied to maximize sensitivity and precision. mdpi.com
Reaction Time: The duration of the derivatization reaction can significantly impact the outcome. mdpi.comjascoinc.com For instance, in one study, a reaction time of 30 seconds was found to be optimal for OPA derivatization, as longer times led to a decay in the fluorescence intensity of certain amino acid derivatives. jascoinc.com
Temperature: For some derivatization techniques, like silylation for GC analysis, adjusting the temperature can prevent the formation of multiple derivatives from a single amino acid. sigmaaldrich.com
pH and Solvent: The reaction medium, including the choice of solvent and pH, plays a fundamental role. In Boc protection, the reaction is typically conducted under alkaline conditions to facilitate the reaction with Boc₂O.
One study aimed at optimizing amino acid analysis in food matrices systematically varied the concentrations of OPA, 3-MPA, and FMOC-Cl, as well as the reaction time, to identify the ideal conditions for greater sensitivity and precision in quantification via HPLC. mdpi.com Similarly, for GC-MS analysis, modifying reaction time and temperature can be necessary to produce the maximum response for the desired derivatives. sigmaaldrich.com
Table 2: Example of Optimization Parameters for Amino Acid Derivatization
| Parameter | Variable | Range Tested | Optimal Condition | Reference |
|---|---|---|---|---|
| Reagent Conc. | FMOC-Cl | 1, 2, 5, 10 mM | Specific combination identified | mdpi.com |
| Reagent Conc. | OPA/3-MPA | 10, 15, 20, 25, 30 mM | Specific combination identified | mdpi.com |
| Reaction Time | Derivatization Time | 0.5, 1, 1.5, 2 min | Specific combination identified | mdpi.com |
This table is interactive and allows for sorting and filtering of data.
Green Chemistry Approaches in Protected Amino Acid Synthesis
Peptide synthesis is recognized as a significant challenge for green chemistry due to its heavy reliance on hazardous solvents and the generation of substantial waste. rsc.orgrsc.org Consequently, developing more sustainable and environmentally friendly protocols is a major focus of current research. rsc.orgnih.gov
Key green chemistry strategies include:
Use of Greener Solvents: Dichloromethane (DCM) and dimethylformamide (DMF), common solvents in peptide synthesis, have serious toxicity concerns. rsc.org Propylene carbonate has been demonstrated as a viable green polar aprotic solvent that can replace DCM and DMF in both solution-phase and solid-phase peptide synthesis, with comparable or better yields. rsc.org Water is another highly desirable green solvent, and strategies are being developed to conduct peptide synthesis in aqueous conditions. nih.govnih.gov This includes the development of water-dispersible protected amino acids and water-compatible protecting groups like 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc). nih.govnih.gov
Solvent-Free Methodologies: Mechanochemistry, specifically using techniques like ball milling, allows for the synthesis of N-protected amino acids (Boc, Z, and Fmoc) in the absence of any solvent. acs.org This eco-friendly method can produce the desired compounds in good to excellent yields with a significantly better environmental impact compared to classical solution-based syntheses. acs.org
Catalyst-Free Reactions: Some methods aim to eliminate catalysts altogether. A catalyst-free N-tert-butyloxycarbonylation of amines has been developed using water as the reaction medium, which chemoselectively yields the N-Boc derivative. organic-chemistry.org
These approaches not only reduce the use of harmful organic solvents but also clean up chemical processes, minimize waste, and improve safety. nih.gov
Application in Peptide Synthesis and Complex Molecular Construction
Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc and Fmoc Orthogonal Strategies
SPPS, pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for easy removal of excess reagents and byproducts by simple filtration and washing. nih.govresearchgate.net The choice between the Boc and Fmoc strategies dictates the reagents, resins, and cleavage conditions used throughout the synthesis. americanpeptidesociety.orgiris-biotech.de
Table 2: Comparison of Boc/Bzl and Fmoc/tBu SPPS Strategies
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
|---|---|---|
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection | Moderate acid (e.g., TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Benzyl-based (e.g., Bzl) | tert-Butyl-based (e.g., tBu, Trt) |
| Final Cleavage | Strong acid (e.g., HF, TFMSA) | Strong acid (e.g., TFA) |
| Orthogonality | Quasi-orthogonal | Fully orthogonal |
| Common Use Cases | Synthesis of base-sensitive peptides | Automated synthesis, complex peptides with acid-sensitive modifications |
The core of SPPS is a repeated cycle of two main steps: Nα-deprotection and coupling. nih.goviris-biotech.de
In the Fmoc/tBu strategy , the cycle begins with a resin-bound peptide chain bearing a terminal Fmoc group.
Deprotection: The resin is treated with a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF) to remove the Fmoc group, liberating a free N-terminal amine. chempep.com
Washing: The resin is thoroughly washed to remove piperidine and the dibenzofulvene byproduct. iris-biotech.de
Coupling: The next amino acid, for example, Fmoc-Asp(OtBu)-OH, is pre-activated with a coupling reagent and added to the resin. The activated carboxyl group reacts with the free amine on the peptide chain, forming a new peptide bond. nih.gov
Washing: The resin is washed again to remove excess amino acid and coupling byproducts, completing the cycle.
This process is repeated until the desired sequence is assembled. nih.gov
In an orthogonal strategy , a chemist might build a peptide primarily using Fmoc chemistry and then introduce a Boc-protected amino acid like Boc-Thr-OH for a specific purpose. For instance, after coupling Boc-Thr-OH, the Boc group could be selectively removed with TFA without cleaving the tBu-protected side chains or the peptide from an acid-resistant linker, allowing for specific modification at that threonine residue before resuming Fmoc-based elongation.
The choice of resin and its chemical linker is critical as it determines the conditions for peptide cleavage and the C-terminal functionality (acid or amide). biosynth.com
For Fmoc-SPPS utilizing building blocks like Fmoc-Asp(OtBu)-OH, common resins include:
Wang Resin: This p-alkoxybenzyl alcohol linker is a standard for producing peptide acids. The peptide is cleaved from the resin using a high concentration of TFA (typically 95%), which simultaneously removes the OtBu side-chain protecting group. cd-bioparticles.comsigmaaldrich.com
Rink Amide Resin: This resin is used to generate C-terminal peptide amides. Like Wang resin, it is cleaved with TFA, which also removes the OtBu group. sigmaaldrich.com
2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that allows for the cleavage of the peptide while keeping side-chain protecting groups like OtBu intact. This is useful for creating protected peptide fragments for subsequent use in fragment condensation. sigmaaldrich.com
For Boc-SPPS , which uses Boc-Thr-OH, the resins must be stable to the repetitive TFA treatments used for Nα-Boc deprotection. peptide.commerckmillipore.com
Merrifield Resin: The classic SPPS resin, consisting of a chloromethylated polystyrene. The final peptide is cleaved using very strong, hazardous acids like anhydrous hydrogen fluoride (B91410) (HF). biosynth.com
PAM Resin: A phenylacetamidomethyl linker that offers greater stability to the repetitive acid deprotection steps compared to the Merrifield linker, leading to higher quality peptides. Cleavage still requires strong acid like HF. biosynth.com
Safety-catch linkers have been developed that are stable to both Boc and Fmoc chemistries, allowing for greater flexibility. The peptide is cleaved only after a specific chemical activation step, followed by acidolysis. nih.gov
Table 3: Common Resins and Linkers for SPPS
| Resin/Linker | Primary Strategy | Cleavage Condition | C-Terminal Product | Compatible With |
|---|---|---|---|---|
| Wang Resin | Fmoc/tBu | ~95% TFA | Carboxylic Acid | Fmoc-Asp(OtBu)-OH |
| Rink Amide Resin | Fmoc/tBu | ~95% TFA | Amide | Fmoc-Asp(OtBu)-OH |
| 2-CTC Resin | Fmoc/tBu | Dilute Acid (e.g., 1% TFA) | Protected Acid | Fmoc-Asp(OtBu)-OH |
| Merrifield Resin | Boc/Bzl | Anhydrous HF | Carboxylic Acid | Boc-Thr-OH |
Solution-Phase Peptide Synthesis (LPPS) with Protected Amino Acid Building Blocks
While SPPS is dominant, solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, remains valuable, particularly for large-scale production and the synthesis of short peptides. wikipedia.orgnih.gov In LPPS, all reactants are dissolved in a suitable organic solvent, and products are isolated and purified after each step. nih.govyoutube.com This method can be more demanding but offers greater control and avoids issues related to resin swelling and steric hindrance. nih.govaspenapi.com
A powerful approach in both solution and solid-phase synthesis is fragment condensation, also known as a convergent strategy. wikipedia.orgspringernature.com Instead of adding amino acids one by one, small, protected peptide fragments are synthesized separately and then coupled together. chempep.comresearchgate.net This can improve the purity and yield of the final long peptide. wikipedia.org
For example, a dipeptide fragment like Boc-Thr-Asp(OtBu)-OH could be synthesized in solution. This would involve coupling Boc-Thr-OH to an aspartic acid derivative where the α-amino and side-chain carboxyl groups are protected (e.g., H-Asp(OtBu)-OBzl). After coupling, the C-terminal benzyl (B1604629) (Bzl) ester would be removed by hydrogenolysis to yield the desired dipeptide fragment. This fragment, with its C-terminus now active for coupling and N-terminus protected by Boc, can be coupled to another fragment or a growing peptide chain. This convergent approach is a key application for pre-formed building blocks like Boc-Thr[Fmoc-Asp(OtBu)]-OH. peptide.comacs.org
The formation of the peptide bond is not spontaneous and requires the activation of the carboxylic acid group of the incoming amino acid. creative-peptides.comiris-biotech.de This is achieved using coupling reagents, often in the presence of additives that enhance efficiency and suppress side reactions, most notably racemization. bachem.comhepatochem.com
Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. bachem.compeptide.com They react with the carboxyl group to form a highly reactive O-acylisourea intermediate.
Uronium/Aminium Salts: Reagents such as HBTU, HATU, and TBTU are highly efficient and lead to rapid coupling with minimal racemization, making them very popular in modern synthesis. iris-biotech.depeptide.com
Additives: 1-Hydroxybenzotriazole (HOBt) and its aza-derivative (HOAt) are frequently added with carbodiimides. They trap the activated intermediate to form an active ester, which is less prone to side reactions and racemization than the O-acylisourea. bachem.com OxymaPure® is a non-explosive alternative to HOBt. iris-biotech.de
In a solution-phase coupling of Boc-Thr-OH and an amino-component like H-Asp(OtBu)-OR, a typical protocol would involve dissolving the components with a reagent like HATU and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) in a solvent like DMF. creative-peptides.comiris-biotech.de
Table 4: Common Coupling Reagents and Additives
| Class | Reagent Name | Full Name | Common Application |
|---|---|---|---|
| Carbodiimide | DCC | N,N'-Dicyclohexylcarbodiimide | Solution and Solid-Phase Synthesis |
| Carbodiimide | DIC | N,N'-Diisopropylcarbodiimide | SPPS (byproduct is soluble) |
| Carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Aqueous couplings, bioconjugation |
| Aminium Salt | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) | Highly efficient SPPS and LPPS |
| Aminium Salt | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Coupling hindered amino acids |
| Additive | HOBt | 1-Hydroxybenzotriazole | Racemization suppression |
Chemoenzymatic Synthesis Involving Protected Amino Acids
Chemoenzymatic peptide synthesis (CEPS) offers a green alternative to purely chemical methods. nih.govnih.gov This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds under mild, aqueous conditions. A key advantage is the exquisite stereoselectivity of enzymes, which eliminates the risk of racemization. nih.gov
While many enzymatic methods work with unprotected or minimally protected amino acids, some proteases can accept N-terminally protected amino acids as acyl donors. For instance, an enzyme like thermolysin could potentially be used to couple an N-protected building block like Boc-Thr-OH with an amino acid ester like H-Asp(OtBu)-OMe. The reaction conditions, such as pH and solvent, must be carefully optimized to favor synthesis over the enzyme's natural hydrolytic activity. nih.govnih.gov This field is evolving, with enzyme and substrate engineering expanding the scope of CEPS for the synthesis of complex peptides. nih.gov
Strategies for Incorporating Boc-Thr and Fmoc-Asp(OtBu) into Peptidomimetics and Macrocyclic Structures
The incorporation of Threonine (Thr) and Aspartic acid (Asp) residues is crucial for synthesizing a vast array of biologically active peptides. However, sequences containing these and other β-branched amino acids can present significant synthetic challenges, primarily due to peptide aggregation during solid-phase peptide synthesis (SPPS). To overcome these issues and to construct constrained structures like peptidomimetics and macrocycles, several advanced strategies are employed.
Peptidomimetics and Aggregation Disruption
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. A key challenge in the synthesis of peptide chains, especially those containing motifs like Asp-Thr, is the tendency for inter-chain aggregation, which hinders coupling reactions and reduces the purity of the final product.
A highly effective strategy to mitigate this is the use of pseudoproline dipeptides. iris-biotech.de The synthon Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH is a prime example. sigmaaldrich.com In this molecule, the threonine residue is temporarily protected as a TFA-labile oxazolidine, which introduces a "kink" in the peptide backbone. sigmaaldrich.com This disruption of the regular secondary structure (like beta-sheets) that leads to aggregation significantly enhances the solubility of the growing peptide chain and improves coupling efficiency. iris-biotech.de The native threonine structure is fully restored during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. sigmaaldrich.com
Macrocyclization Strategies
Macrocyclization, the formation of a cyclic peptide from a linear precursor, is a powerful method for creating conformationally constrained peptidomimetics. This conformational restriction can lock the peptide into its bioactive shape, increasing affinity for its target and improving stability against proteases.
Several macrocyclization techniques are compatible with the inclusion of Thr and Asp residues:
Head-to-Tail Cyclization: This is the most common form of cyclization, where the N-terminal amine of a linear peptide forms an amide bond with the C-terminal carboxylic acid. After the linear peptide is assembled on a solid support and cleaved, cyclization is performed in solution under high dilution to favor the intramolecular reaction. This process often utilizes powerful coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov
Ser/Thr Ligation: This chemoselective ligation method allows for the cyclization of peptides containing an N-terminal serine or threonine. nih.gov The linear peptide precursor is synthesized with a C-terminal salicylaldehyde (B1680747) ester. This ester reacts with the N-terminal hydroxyl group of threonine, leading to an O-to-N acyl transfer that forms the cyclic peptide backbone. This method has been successfully used to synthesize complex natural products. rsc.org
Side-Chain Cyclization: The functional side chains of aspartic acid (carboxyl group) and threonine (hydroxyl group) can be used as handles for cyclization, creating lactone (ester) or lactam (amide) bridges with other side chains or the peptide backbone.
The table below summarizes key strategies for incorporating Asp and Thr into these complex structures.
| Strategy | Description | Key Advantage | Relevant Synthons |
| Pseudoproline Dipeptides | Use of a temporarily modified dipeptide that introduces a cis-amide bond surrogate, disrupting aggregation-prone secondary structures during SPPS. sigmaaldrich.comiris-biotech.de | Overcomes aggregation in difficult sequences, enhancing synthesis yield and purity. sigmaaldrich.com | Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH sigmaaldrich.com |
| Head-to-Tail Amide Cyclization | Intramolecular amide bond formation between the N- and C-termini of a linear peptide in solution, typically using a coupling agent. nih.gov | Creates a fully peptidic macrocyclic backbone, a common feature in natural cyclic peptides. | Boc-Thr-OH, Fmoc-Asp(OtBu)-OH rsc.org |
| Ser/Thr Ligation | A chemical ligation technique where an N-terminal Ser or Thr reacts with a C-terminal salicylaldehyde ester to form a native amide bond, enabling macrocyclization. nih.govrsc.org | Highly efficient and chemoselective, proceeding without epimerization at the C-terminus. nih.gov | Peptides with N-terminal Threonine |
| Side-Chain to Side-Chain Cyclization | Formation of a covalent bridge between the side chains of two amino acids within the peptide sequence, such as an ester or lactam bridge. | Allows for diverse ring sizes and types of conformational constraints. | Fmoc-Asp(OtBu)-OH, Boc-Thr(tBu)-OH |
Bioconjugation Approaches Employing Boc-Thr and Fmoc-Asp(OtBu) Synthons (Excluding Clinical Applications)
Bioconjugation is the process of chemically linking a peptide to another molecule, such as a fluorescent dye, a polymer like polyethylene (B3416737) glycol (PEG), or another biomolecule. The functional side chains of threonine (a secondary alcohol) and aspartic acid (a carboxylic acid) are valuable reactive handles for these modifications, once appropriately deprotected. Synthons containing these residues are therefore useful in creating tailored peptide conjugates for research applications. chemimpex.com
The aspartic acid side chain, once the OtBu protecting group is removed to reveal the carboxylic acid, is a versatile anchor point for conjugation. It can be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with primary amines on another molecule to form a stable amide bond. This is a widely used method for labeling peptides.
The hydroxyl group of threonine offers different conjugation possibilities. While less reactive than the primary alcohol of serine, it can be targeted for specific reactions, such as:
Esterification: Reaction with a carboxylic acid to form an ester linkage.
Etherification: Formation of an ether bond, which provides a more stable linkage than an ester.
Click Chemistry: The hydroxyl group can be modified to introduce an azide (B81097) or alkyne group, enabling highly efficient and specific copper-catalyzed or strain-promoted cycloaddition reactions with a molecule bearing the complementary functional group.
The use of Fmoc-Asp(OtBu)-Thr[Psi(Me,Me)Pro]-OH is explicitly noted for its utility in bioconjugation processes, where it facilitates the attachment of peptides to other biomolecules. chemimpex.com This enhances the development of specific molecular probes and research tools.
The following table outlines potential bioconjugation strategies using deprotected Thr and Asp residues.
| Residue | Functional Group | Conjugation Chemistry | Linkage Formed |
| Aspartic Acid | Carboxylic Acid (-COOH) | Carbodiimide-mediated coupling (e.g., with EDC/NHS) to an amine | Amide |
| Threonine | Hydroxyl (-OH) | Esterification (e.g., with an activated carboxylic acid) | Ester |
| Threonine | Hydroxyl (-OH) | Modification to an azide/alkyne followed by "Click Chemistry" | Triazole |
| Threonine | Hydroxyl (-OH) | Mitsunobu reaction with an acidic nucleophile | Varies (e.g., Ether, Ester) |
Compound Name Reference Table
| Abbreviation / Name | Full Chemical Name |
| Boc | tert-Butyloxycarbonyl |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| OtBu | tert-Butyl ester |
| Boc-Thr-OH | N-tert-Butyloxycarbonyl-L-threonine |
| Fmoc-Asp(OtBu)-OH | N-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid 4-tert-butyl ester |
| Boc-Thr[Fmoc-Asp(OtBu)]-OH | N-tert-Butyloxycarbonyl-L-threonine O-(N-(9-fluorenylmethyloxycarbonyl)-L-aspartoyl-4-tert-butyl ester) |
| Fmoc-Asp(OtBu)-Thr(psiMe,Mepro)-OH | (4S,5R)-3-(N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartyl-t-butyl ester)-4-methyl-2,2-dimethyloxazolidine-5-carboxylic acid |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| TFA | Trifluoroacetic acid |
Stereochemical Control and Management of Side Reactions
Maintenance of Chiral Purity in Boc-Threonine and Fmoc-Aspartic Acid(OtBu) During Synthesis
The intrinsic chirality of amino acids is fundamental to the structure and function of peptides. Therefore, maintaining the chiral purity of Boc-Threonine and Fmoc-Asp(OtBu) throughout the synthetic process is of utmost importance. The primary threat to chiral integrity is racemization, the process that leads to a mixture of stereoisomers. thieme-connect.de
The enantiomeric purity of the starting amino acid derivatives is a critical first step. Even minor enantiomeric impurities in the initial building blocks can lead to significant levels of diastereomeric impurities in the final peptide product, which can be challenging to remove. researchgate.net The use of high-purity starting materials, often greater than 99% enantiomeric excess (e.e.), is a standard practice in peptide synthesis. nih.govnih.gov The chiral purity of synthetic amino acids can be determined by techniques such as high-performance liquid chromatography (HPLC) using chiral columns or after derivatization with a chiral reagent. researchgate.netnih.gov
During peptide synthesis, the activation of the carboxylic acid group of the N-protected amino acid is a step where racemization is particularly prone to occur. nih.govbachem.com For both Boc- and Fmoc-protected amino acids, this activation can lead to the formation of racemizable intermediates. nih.gov Urethane-based protecting groups like Boc and Fmoc are designed to suppress racemization during coupling. nih.gov However, the choice of coupling reagents and reaction conditions can still influence the degree of racemization. nih.gov
For Boc-protected amino acids, while they are generally considered resistant to racemization, the potential exists. acs.org The conditions for the removal of the Boc group (strong acids like trifluoroacetic acid) and the subsequent neutralization step must be carefully controlled to prevent side reactions, though racemization at this stage is less common than during coupling. nih.gov
With Fmoc-protected amino acids, the basic conditions used for Fmoc group removal (typically piperidine) can also pose a risk of racemization, although it is more pronounced for certain amino acids. nih.gov For Fmoc-Asp(OtBu), the primary concern under basic conditions is aspartimide formation, which can subsequently lead to racemization. sigmaaldrich.comiris-biotech.de
Understanding and Mitigation of Aspartimide Formation in Fmoc-Asp(OtBu) Sequences
A notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide. nih.govbiotage.com This intramolecular cyclization is particularly problematic when an aspartic acid residue is present in the peptide sequence, especially when followed by specific amino acids such as glycine, asparagine, or serine. iris-biotech.deiris-biotech.de
Aspartimide formation is catalyzed by both acid and base, but it is a more significant issue under the basic conditions of Fmoc deprotection. iris-biotech.deacs.org The proposed mechanism involves the deprotonation of the amide nitrogen of the peptide bond C-terminal to the aspartyl residue. This deprotonation is facilitated by the piperidine (B6355638) used for Fmoc removal. The resulting amidate anion then acts as an internal nucleophile, attacking the carbonyl carbon of the Asp(OtBu) side-chain ester. This leads to the formation of a five-membered succinimide (B58015) ring, the aspartimide, and the elimination of the tert-butyl protecting group. iris-biotech.deacs.org
Once formed, the aspartimide intermediate is susceptible to nucleophilic attack. Ring-opening by piperidine can lead to the formation of piperidide adducts. iris-biotech.de More critically, hydrolysis of the aspartimide ring can yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide backbone is linked through the side-chain carboxyl group. nih.govpeptide.com Furthermore, the aspartimide intermediate is chirally labile and can undergo epimerization, leading to the formation of D-aspartyl peptides upon ring opening. sigmaaldrich.comiris-biotech.de
| Intermediate/Product | Description | Consequence |
| Aspartimide | A cyclic succinimide intermediate formed by intramolecular cyclization. iris-biotech.deacs.org | Prone to nucleophilic attack and epimerization. sigmaaldrich.comiris-biotech.de |
| α-Aspartyl Peptide | The desired peptide with the correct backbone linkage. | - |
| β-Aspartyl Peptide | An isomeric peptide where the backbone continues through the side-chain carboxyl group. peptide.com | Difficult to separate from the desired product due to similar properties. sigmaaldrich.com |
| Piperidide Adducts | Formed by the attack of piperidine on the aspartimide ring. iris-biotech.de | Impurities that need to be removed during purification. |
| D-Aspartyl Peptides | Epimerized products resulting from the racemization of the aspartimide intermediate. sigmaaldrich.com | Chiral impurities that are often difficult to detect and separate. sigmaaldrich.com |
Given the detrimental effects of aspartimide formation, several strategies have been developed to minimize this side reaction.
Modification of Fmoc Deprotection Conditions: One of the simplest approaches is to alter the Fmoc deprotection conditions. Using a weaker base like piperazine (B1678402) instead of piperidine has been shown to reduce aspartimide formation. biotage.com Another effective method is the addition of an acidic additive, such as formic acid or hydroxybenzotriazole (B1436442) (HOBt), to the piperidine deprotection solution. biotage.comacs.orgpeptide.com These additives are believed to suppress the formation of the amidate anion required for the intramolecular cyclization. acs.org
Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the aspartic acid side-chain protecting group can physically block the nucleophilic attack of the backbone amide nitrogen. biotage.com Protecting groups such as 3-methylpent-3-yl (Mpe) and 2,3,4-trimethyl-pent-3-yl have demonstrated improved suppression of aspartimide formation compared to the standard tert-butyl (OtBu) group. biotage.comnih.gov
Backbone Amide Protection: A highly effective method to completely prevent aspartimide formation is to protect the amide nitrogen of the peptide bond that would otherwise initiate the cyclization. peptide.comresearchgate.net The use of a temporary N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) group on the nitrogen of the amino acid preceding the aspartic acid residue prevents the necessary deprotonation. peptide.com These groups are introduced as part of a dipeptide building block, for example, Fmoc-Xaa-(Dmb)Gly-OH. nih.gov
| Method | Principle | Example | Reference |
| Modified Deprotection | Reducing the basicity or protonating the intermediate. | 20% piperidine with 0.1 M HOBt or formic acid. | biotage.comacs.org |
| Bulky Side-Chain Protection | Steric hindrance to prevent cyclization. | Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH. | sigmaaldrich.comiris-biotech.de |
| Backbone Protection | Blocking the nucleophilic amide nitrogen. | Use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide. | nih.govpeptide.com |
Control of Racemization During Peptide Coupling Reactions
Racemization during the peptide bond formation step is a persistent challenge in peptide synthesis. highfine.com The activation of the carboxylic acid of an N-protected amino acid can lead to the abstraction of the α-proton, resulting in a loss of stereochemical integrity. bachem.com
The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate. This intermediate is planar and can be reprotonated from either face, leading to a mixture of L- and D-isomers. bachem.com The propensity for racemization is influenced by several factors, including the nature of the amino acid, the protecting groups, the coupling reagent, the base used, and the temperature. nih.govhighfine.com
To minimize racemization, several strategies are employed:
Urethane Protecting Groups: N-alkoxycarbonyl protecting groups like Boc and Fmoc are known to suppress racemization compared to N-acyl groups. bachem.com
Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone. highfine.com The addition of nucleophilic additives such as HOBt or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a standard practice. These additives react with the activated amino acid to form an active ester that is less prone to racemization. nih.govhighfine.com Phosphonium (B103445) and aminium/uronium-based coupling reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are generally efficient and provide low levels of racemization, especially when used with a suitable base. bachem.com
Base Selection: The choice and amount of base used during coupling can significantly impact racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are often preferred over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA), particularly for amino acids that are prone to racemization. bachem.com
| Factor | Strategy for Minimizing Racemization |
| Protecting Group | Use of urethane-type protecting groups (Boc, Fmoc). bachem.com |
| Coupling Reagent | Use of phosphonium or aminium/uronium reagents (PyBOP, HATU) or carbodiimides with additives. bachem.com |
| Additives | Addition of HOBt or Oxyma to carbodiimide-mediated couplings. highfine.com |
| Base | Use of weaker bases like N-methylmorpholine (NMM) or collidine. bachem.com |
| Temperature | Performing couplings at lower temperatures. |
Other Significant Side Reactions Associated with Boc-Thr and Fmoc-Asp(OtBu) in Peptide Synthesis
Beyond the primary concerns of racemization and aspartimide formation, other side reactions can occur involving Boc-Thr and Fmoc-Asp(OtBu).
For threonine, a potential side reaction during the final cleavage and deprotection step with strong acids like trifluoroacetic acid (TFA) is O-sulfonation. This can happen if the synthesis involves arginine protected with sulfonyl-based groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). During the acid-catalyzed removal of these protecting groups, the liberated sulfonic acids can react with the hydroxyl group of threonine, leading to the formation of O-sulfo-threonine peptides as byproducts. This side reaction can be minimized by the use of effective scavengers in the cleavage cocktail. nih.gov
In the case of Fmoc-Asp(OtBu), besides aspartimide formation, the tert-butyl cation generated during the cleavage of the OtBu protecting group can lead to side reactions. This electrophilic species can reattach to nucleophilic residues in the peptide, such as tryptophan or methionine. The inclusion of scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) in the cleavage cocktail is essential to quench these reactive cations. peptide.com
Analytical Methodologies for Process Monitoring and Characterization
In-Process Monitoring of Coupling and Deprotection in SPPS
Spectroscopic Techniques (UV-Vis, NIR, EPR) for Reaction Progress Assessment
Spectroscopic methods offer non-invasive and often continuous monitoring of SPPS reactions. These techniques rely on the interaction of electromagnetic radiation with the resin-bound peptide to provide information about the chemical transformations occurring.
UV-Vis Spectroscopy: This is a widely used technique, particularly for monitoring the deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group exhibits a strong UV absorbance, and its cleavage by a piperidine (B6355638) solution releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be quantified spectrophotometrically. iris-biotech.de The concentration of this adduct in the reaction solution, measured at approximately 301 nm, is directly proportional to the extent of Fmoc removal. iris-biotech.de This allows for the quantitative determination of the deprotection reaction's completeness. The monitoring can be performed in real-time using an in-line UV-Vis detector in automated synthesizers. rsc.org
| Spectroscopic Technique | Monitored Species/Process | Wavelength/Signal | Application in SPPS |
| UV-Vis | Fmoc deprotection (piperidine-DBF adduct) | ~301 nm | Quantitative monitoring of Fmoc group removal. |
| NIR | N-H and C=O vibrations | Specific overtone and combination bands | Monitoring of coupling (disappearance of free amine) and deprotection (appearance of free amine). |
| EPR | Paramagnetic spin labels | Hyperfine coupling constants | Site-specific structural and conformational analysis of peptides. |
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is another powerful tool for non-invasive, real-time monitoring of SPPS. nih.govresearchgate.net It probes the overtone and combination bands of molecular vibrations, such as those of N-H and C=O groups, which change during the coupling and deprotection steps. By monitoring specific NIR bands, it is possible to follow the disappearance of the free amine signal upon coupling of a protected amino acid and the reappearance of the amine signal after deprotection. nih.gov This technique can be used to assess the kinetics and completeness of both reactions.
Electron Paramagnetic Resonance (EPR) Spectroscopy: While not a routine method for in-process monitoring of coupling and deprotection, EPR spectroscopy can be employed to study the conformation and environment of specific amino acid residues within a peptide. This is achieved by introducing a stable radical (spin label) at a specific site in the peptide. The EPR spectrum of the spin-labeled peptide provides information about the local environment and dynamics. For instance, EPR has been used to study the orientation of threonine residues in irradiated crystals aip.org and to investigate the interaction of peptides with other molecules. acs.orguniversiteitleiden.nl Although its application in real-time monitoring of SPPS is limited, it serves as a valuable tool for characterizing the final peptide product or specific intermediates.
Colorimetric Tests for Free Amine Detection (e.g., Kaiser Test)
Colorimetric tests provide a simple and rapid qualitative assessment of the presence of free primary amines on the resin-bound peptide. The most widely used method is the Kaiser test, which is based on the reaction of ninhydrin with primary amines to produce a characteristic dark blue color (Ruhemann's purple). luxembourg-bio.com
The procedure involves taking a small sample of the resin beads after the coupling step, washing them, and then treating them with solutions of ninhydrin, phenol, and potassium cyanide in pyridine, followed by heating. luxembourg-bio.com The resulting color provides a clear indication of the reaction's status:
Intense Blue Solution and Beads: Indicates a high concentration of free primary amines, signifying an incomplete or failed coupling reaction.
Colorless or Yellow Solution and Beads: Indicates the absence of free primary amines, confirming a successful coupling reaction.
It is important to note that the Kaiser test has limitations. It gives a false negative or an atypical color (e.g., reddish-brown) with N-terminal proline, a secondary amine. Furthermore, certain amino acids, including aspartic acid and threonine, can give a weaker or less distinct color, which may complicate the interpretation of the results. iris-biotech.de
| Amino Acid Type at N-terminus | Expected Kaiser Test Result (after coupling) | Interpretation |
| Primary Amines (most amino acids) | Yellow/Colorless | Complete Coupling |
| Primary Amines (most amino acids) | Blue/Purple | Incomplete Coupling |
| Proline (Secondary Amine) | Brownish-Red or Yellow/Colorless | Test is not reliable |
| Aspartic Acid, Threonine | Faint or unspecific color | Caution in interpretation is needed |
Chromatographic Analysis of Intermediates and Final Products
Chromatographic techniques are indispensable for the analysis of intermediates and the final crude peptide after cleavage from the solid support. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for the assessment of purity, identification of impurities, and confirmation of the product's identity.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the gold standard for assessing the purity of synthetic peptides. hplc.eu In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). nih.gov Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column.
By analyzing the crude peptide after cleavage, HPLC provides a detailed profile of the product mixture, allowing for the quantification of the target peptide and the identification of impurities such as deletion sequences, truncated peptides, or by-products from side reactions. The purity is typically determined by integrating the peak area of the main product and expressing it as a percentage of the total peak area in the chromatogram. A study on the synthesis of glucagon, which includes both threonine and aspartic acid residues with tert-butyl protecting groups, demonstrated that the purity of the crude peptide could be significantly improved by purifying the Fmoc-amino acid building blocks prior to synthesis, as confirmed by HPLC analysis. ajpamc.com
| Parameter | Typical Value/Condition for Peptide Analysis |
| Column | Reversed-phase C18, 4.6 mm x 250 mm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Linear gradient of increasing Mobile Phase B |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
Mass Spectrometry for Molecular Weight and Sequence Confirmation
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of the synthesized peptide with high accuracy. osu.edu This serves as a primary method for confirming the identity of the target peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used for peptides.
In addition to molecular weight determination, tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence of the peptide. In an MS/MS experiment, the parent ion of the peptide is selected and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern provides information about the sequence of amino acids in the peptide. osu.edu The presence of protecting groups like Boc and OtBu can influence the fragmentation pattern, and their loss can sometimes be observed in the mass spectrum, providing information about the completeness of the deprotection step. nih.govresearchgate.net However, some protecting groups, such as t-Boc, can be labile under certain MS conditions, which needs to be considered during data interpretation. researchgate.netnih.gov
Supercritical Fluid Chromatography (SFC) for Peptide Purification
Supercritical Fluid Chromatography (SFC) is an emerging chromatographic technique that is gaining traction as a green and efficient alternative to HPLC for the purification of peptides. nih.govresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a co-solvent such as methanol (B129727). researchgate.net
SFC offers several advantages over HPLC, including faster separations, reduced consumption of organic solvents, and lower backpressures. nih.gov This makes it an attractive option for both analytical and preparative scale purification of peptides. Studies have shown that SFC can be successfully applied to the separation of a wide range of peptides, including those with protecting groups. researchgate.net The choice of the stationary phase and the composition of the mobile phase are critical for achieving optimal separation in SFC.
Characterization of Peptide Structural Integrity During Synthesis (e.g., Secondary Structure Analysis)
The maintenance of structural integrity is paramount during the synthesis of peptide fragments like Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1). While this dipeptide is too short to form extensive secondary structures like α-helices or β-sheets, spectroscopic techniques are crucial for monitoring its conformational properties and ensuring the desired stereochemistry is preserved. These methods provide insights into the local geometry and can detect undesirable conformational changes or aggregation.
Fourier Transform Infrared (FTIR) Spectroscopy is a valuable tool for analyzing the backbone conformation of peptides. uwec.eduresearchgate.netnih.gov The amide I band (1600-1700 cm⁻¹) in the FTIR spectrum is particularly sensitive to the peptide's secondary structure. uwec.eduresearchgate.net For a dipeptide such as Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1), FTIR can be employed to confirm the presence of the peptide bond and to assess the local conformational state. While it won't show larger secondary structures, it can indicate the presence of turn-like structures or random coil conformations. uwec.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. nih.gov For Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1), 1H NMR and 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information on the proximity of different protons, which helps in defining the peptide's preferred conformation. nih.gov This analysis can reveal the spatial orientation of the Boc and Fmoc protecting groups and the side chains of the threonine and aspartic acid residues. Conformational analysis using NMR is essential to understand how the protecting groups might influence the peptide's shape and reactivity in subsequent coupling steps. nih.govnih.gov
Methodologies for Impurity Identification and Quantification in Synthesized Peptides
The identification and quantification of impurities are critical for ensuring the purity and quality of synthesized Boc-Thr(1)-OH.Fmoc-Asp(OtBu)-(1). Various analytical techniques are employed to detect and measure process-related and product-related impurities.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the synthesized dipeptide and for identifying and quantifying impurities. ajpamc.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the target peptide from closely related impurities. The choice of the stationary phase, mobile phase composition, and gradient is optimized to achieve the best possible resolution.
A significant impurity associated with the use of Fmoc-Asp(OtBu)-OH is the formation of aspartimide . This side reaction occurs under the basic conditions used for Fmoc deprotection and involves the cyclization of the aspartic acid side chain. The resulting aspartimide can then undergo hydrolysis to yield the desired α-peptide, the isomeric β-peptide, and their corresponding piperidide adducts if piperidine is used as the base.
The propensity for aspartimide formation is highly dependent on the amino acid sequence and the reaction conditions. The -Asp-Gly- sequence is particularly prone to this side reaction. Studies have shown that the choice of base for Fmoc removal can significantly impact the level of aspartimide formation.
| Fmoc Deprotection Conditions | Aspartimide Formation (%) in a model hexapeptide |
| 20% Piperidine in DMF | 2.6 |
| 20% TBA in DMF | Increased |
| 5% TMG in DMF | Increased |
| 10% DEAPA in NOP | Decreased |
Data adapted from studies on a model peptide containing an Asp-Gly sequence to simulate repeated deprotection cycles.
Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is an indispensable tool for the identification of impurities. By providing the molecular weight of the components eluting from the HPLC, MS can confirm the identity of the main product and help in the structural elucidation of unknown impurities. For instance, the formation of deletion peptides (missing one of the amino acids) or peptides with incompletely removed protecting groups can be readily identified by their characteristic mass differences.
Strategies to minimize aspartimide formation include the use of bulkier side-chain protecting groups for aspartic acid or the addition of an acid to the deprotection solution.
| Aspartic Acid Derivative | Relative Aspartimide Formation |
| Fmoc-Asp(OtBu)-OH | High |
| Fmoc-Asp(OMpe)-OH | Reduced |
| Fmoc-Asp(OBno)-OH | Significantly Reduced |
This table presents a qualitative comparison of the tendency of different protected aspartic acid derivatives to form aspartimide-related impurities.
Theoretical and Computational Studies of Boc Thr and Fmoc Asp Otbu Chemistry
Quantum Mechanical Investigations of Protecting Group Stability and Reactivity
Quantum mechanics (QM) provides the fundamental framework for understanding the electronic structure of molecules and, consequently, their stability and reactivity. QM calculations can elucidate the mechanisms of protecting group cleavage and predict their lability under different chemical environments.
The stability of the Boc group stems from the electronic properties of the carbamate (B1207046) functional group. The lone pair of electrons on the nitrogen atom participates in resonance with the adjacent carbonyl group, which strengthens the N-C bond. The Boc group is designed to be stable under basic and nucleophilic conditions but readily cleaved under acidic conditions. organic-chemistry.org The cleavage mechanism, initiated by protonation of the carbonyl oxygen or the ether oxygen of the Boc group, leads to the formation of a highly stable tert-butyl cation and carbamic acid, which then decarboxylates to release the free amine. The stability of this tertiary carbocation is a key factor driving the reaction, a principle well-explained by quantum mechanical models of hyperconjugation and inductive effects.
Conversely, the Fmoc group is characterized by its lability to bases. wikipedia.org The key to its reactivity lies in the fluorenyl ring system. The proton at the C9 position of the fluorene (B118485) moiety is significantly acidic due to the aromatic nature of the fluorenyl anion formed upon its removal. QM calculations can model the electron distribution of the fluorenyl ring and the stability of the resulting carbanion, explaining why even weak bases like piperidine (B6355638) can efficiently abstract this proton. wikipedia.orgmdpi.com The subsequent cleavage proceeds via a β-elimination mechanism, releasing the free amine, carbon dioxide, and dibenzofulvene. The latter is typically scavenged by the amine base used for deprotection. wikipedia.orgmdpi.com The stability of the Fmoc group towards acids makes it an orthogonal protecting group to Boc, allowing for selective deprotection strategies in complex syntheses. wikipedia.orgchimia.ch
Table 1: Comparative Stability of Boc and Fmoc Protecting Groups
| Protecting Group | Cleavage Condition | Key Intermediate Stability | Orthogonality |
| Boc | Acidic (e.g., TFA) | High stability of the tert-butyl cation. | Orthogonal to base-labile groups like Fmoc. organic-chemistry.org |
| Fmoc | Basic (e.g., Piperidine) | High stability of the aromatic fluorenyl anion. | Orthogonal to acid-labile groups like Boc and tBu esters. wikipedia.org |
Molecular Dynamics Simulations of Conformational Behavior in Protected Amino Acids and Peptide Chains
While QM methods are excellent for studying electronic properties and reaction mechanisms, Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules over time. nih.govnih.gov MD simulations provide insights into how the bulky protecting groups on Boc-Thr-OH and Fmoc-Asp(OtBu)-OH influence their three-dimensional structure and the behavior of the growing peptide chain.
Extensive all-atom MD simulations of the twenty proteinogenic amino acids have been performed to create libraries of their dynamic behavior. fu-berlin.deresearchgate.net These simulations, often using force fields like AMBER, CHARMM, OPLS, and GROMOS, map the conformational space available to each amino acid by analyzing the distribution of their backbone dihedral angles (Φ and ψ), often visualized in Ramachandran plots. fu-berlin.deresearchgate.net
For Boc-Thr-OH and Fmoc-Asp(OtBu)-OH , the presence of the large protecting groups significantly restricts the conformational freedom of the amino acid. The bulky Boc and even larger, planar Fmoc groups can sterically hinder the rotation around the backbone bonds, influencing the preferred Φ and ψ angles. Similarly, the tert-butyl group on the aspartic acid side chain introduces steric bulk. MD simulations can model these steric clashes and predict the most likely conformations of these building blocks as they are incorporated into a peptide chain.
Furthermore, MD simulations are crucial for studying one of the most significant challenges in solid-phase peptide synthesis: aggregation. chemrxiv.orgrsc.org As the peptide chain elongates, it can fold back on itself or interact with neighboring chains, forming β-sheet structures that hinder further reactions. rsc.org The simulations can reveal how specific sequences of protected amino acids, including Thr and Asp, contribute to the propensity for aggregation. By understanding these interactions at a molecular level, synthesis strategies can be modified, for instance, by choosing different solvents or incorporating specific residues to disrupt these aggregation-prone structures. nih.gov
Computational Prediction of Reaction Pathways and Side Products
Beyond predicting conformational behavior, computational methods can forecast the course of chemical reactions and the formation of undesired side products. This is particularly relevant for Fmoc-Asp(OtBu)-OH, which is prone to a significant side reaction.
During the piperidine-mediated Fmoc deprotection step, the newly liberated N-terminal amine of the aspartic acid residue can attack the side-chain ester carbonyl, leading to the formation of a stable five-membered ring called an aspartimide . This side reaction is a major cause of impurity in peptides containing aspartic acid. Computational models can be used to study the reaction mechanism of aspartimide formation, calculating the energy barriers for the desired deprotection versus the undesired cyclization. Such studies can help in designing modified protecting groups or synthesis conditions that disfavor the formation of the aspartimide. Research has shown that pseudoproline dipeptides, for instance, can be used to reduce the likelihood of this side reaction. researchgate.net
Computational tools can also predict other potential side reactions, such as racemization or modifications to sensitive amino acid side chains under various reaction conditions. By simulating the reactivity of all components in the reaction mixture, these models can provide a comprehensive picture of the potential reaction outcomes, allowing chemists to proactively address these issues.
Data-Driven and Machine Learning Approaches for Peptide Synthesis Optimization
The complexity of peptide synthesis, with its numerous variables (amino acid sequence, coupling reagents, solvents, temperature), makes it an ideal area for the application of data-driven and machine learning (ML) approaches. nih.govacs.orggithub.com These methods leverage large datasets from automated peptide synthesizers to build predictive models that can optimize synthesis protocols in real-time. nih.govmit.edu
Researchers have developed deep learning models trained on tens of thousands of individual Fmoc deprotection reactions. acs.orgmit.eduamazonaws.com These models use data from UV-Vis monitoring of the Fmoc cleavage, which provides information on reaction kinetics and efficiency. acs.orgmit.edu The models can map the structural representations of the growing peptide chain and the incoming amino acid to experimental parameters and predict the outcome of deprotection and coupling steps with high accuracy. acs.orgacs.org For example, models have been developed that can predict Fmoc deprotection efficiency with less than 6% error. acs.orgmit.edu
A key application of these ML models is the prediction and mitigation of sequence-dependent aggregation. chemrxiv.orgnih.gov By analyzing the features of "difficult sequences" that are prone to aggregation, the models can predict the likelihood of a given peptide sequence causing synthesis problems. chemrxiv.orgacs.org More advanced applications involve using these predictive models to suggest optimized synthesis conditions or even to propose single amino acid mutations in a sequence to reduce its aggregation propensity. nih.gov This "in silico" optimization can significantly accelerate the development of efficient synthesis protocols for challenging peptides. acs.org
Table 2: Application of Machine Learning in Peptide Synthesis
| Model Application | Input Data | Predicted Outcome | Reported Accuracy/Benefit |
| Fmoc Deprotection Prediction | Peptide sequence, synthesis parameters, UV-Vis traces. acs.orgmit.edu | Deprotection efficiency, reaction completion. | <6% prediction error. acs.orgmit.edu |
| Aggregation Prediction | Peptide sequence, amino acid composition. chemrxiv.orgnih.gov | Likelihood of aggregation, identification of "difficult" sequences. | Enables proactive optimization of synthesis conditions. chemrxiv.org |
| Synthesis Success Prediction | Peptide length, amino acid properties (e.g., Janin index). acs.org | Likelihood of successful synthesis. | Models achieve AUC values >0.8, indicating high predictive accuracy. acs.org |
| Sequence Optimization | Wild-type peptide sequence, aggregation prediction model. nih.gov | Optimized sequences with reduced aggregation propensity. | Computationally ranks single-point mutants to improve synthesis performance. nih.gov |
Future Perspectives and Emerging Research Directions
Advancements in Orthogonal Protecting Group Strategies
Orthogonal protection is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. nih.gov The classic combination involves the acid-labile Boc group for temporary Nα-protection and the base-labile Fmoc group. americanpeptidesociety.org While the Fmoc/tBu strategy is dominant due to its milder deprotection conditions, research continues into expanding the toolbox of orthogonal groups to synthesize increasingly complex peptides. lifetein.comiris-biotech.de
Future advancements focus on:
Novel Orthogonal Pairs: Development of new protecting groups that are removable under highly specific and non-damaging conditions (e.g., light, specific enzymes, or mild redox chemistry). This would allow for the synthesis of peptides with intricate side-chain modifications, cyclizations, and conjugations. jocpr.comiris-biotech.de
Enhanced Selectivity: Improving the orthogonality between existing groups. For instance, fine-tuning the acid lability of side-chain protecting groups (like OtBu on Asp) to prevent their premature cleavage during repeated Nα-Boc removal steps in a hybrid Boc/Fmoc synthesis. google.com
"Safety-Catch" Protecting Groups: These groups are stable throughout the synthesis but can be "activated" by a specific chemical transformation, allowing for their removal at a desired stage. iris-biotech.de This adds another layer of control for complex synthetic routes.
The combination of Boc- and Fmoc-based building blocks in a single synthesis, although not standard, is conceivable for producing complex peptide fragments that are later joined together in a convergent synthesis approach. google.comadvancedchemtech.com
Table 1: Comparison of Major Orthogonal Protection Strategies
| Strategy | Nα-Protection | Side-Chain Protection | Nα-Deprotection Condition | Final Cleavage/Deprotection | Key Advantages |
|---|---|---|---|---|---|
| Fmoc/tBu | Fmoc (Base-labile) | tBu, Trt, Pbf (Acid-labile) | 20% Piperidine (B6355638) in DMF | Trifluoroacetic Acid (TFA) | Mild deprotection; suitable for automation. americanpeptidesociety.orglifetein.com |
| Boc/Bzl | Boc (Acid-labile) | Benzyl (B1604629) (Bzl) esters/ethers | Strong acid (e.g., TFA) | Anhydrous HF | Better for some "difficult sequences" prone to aggregation. americanpeptidesociety.orgnih.gov |
| Hybrid/Convergent | Fmoc or Boc | Various orthogonal groups | Varied based on Nα-group | Varied | Allows for synthesis of large proteins by ligating protected fragments. advancedchemtech.com |
Innovations in Automated and High-Throughput Synthesis of Peptides with Boc-Thr and Fmoc-Asp(OtBu)
Automation has revolutionized peptide synthesis, enabling rapid production and screening of numerous peptide sequences. creative-peptides.com Modern automated synthesizers are compatible with both Fmoc and Boc chemistries, though Fmoc is more common. americanpeptidesociety.org Future innovations aim to make this process faster, more efficient, and capable of handling more complex syntheses without manual intervention.
Key areas of innovation include:
Flow Chemistry: Continuous flow-based systems, as opposed to traditional batch reactors, offer faster reaction times, improved heat transfer, and more precise control over reaction conditions. creative-peptides.comresearchgate.net Researchers have developed automated flow synthesizers that can form peptide bonds in seconds, dramatically accelerating the production of entire peptide molecules. innovations-report.com
High-Throughput Parallel Synthesis: The development of robotic systems capable of running dozens of syntheses in parallel is crucial for drug discovery and library screening. nih.govcem.com These systems are being designed to be more economical, use fewer reagents, and even be compatible with green solvents. nih.gov
AI and Machine Learning: Integrating artificial intelligence to predict difficult couplings, optimize synthesis pathways, and minimize side reactions is a major emerging field. creative-peptides.comnih.gov By analyzing vast datasets from automated synthesizers, machine learning models can predict the outcomes of deprotection steps and suggest modifications to improve yields. nih.govacs.org
For example, a high-throughput system could be programmed to synthesize a library of peptides where Threonine and Aspartic acid positions are varied, using the corresponding Boc-Thr-OH and Fmoc-Asp(OtBu)-OH building blocks to rapidly identify sequences with desired biological activities.
Development of Sustainable and Environmentally Benign Synthetic Protocols
Traditional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), generates a significant amount of hazardous waste, primarily from solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), and reagents like piperidine. nih.govacs.org A major research thrust is the development of "green" peptide chemistry.
Emerging sustainable practices include:
Greener Solvents: Replacing hazardous solvents with more environmentally friendly alternatives. advancedchemtech.comnih.gov Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) are being investigated as replacements for DMF. nih.govacs.orgbiotage.com Some protocols even explore the use of water as a solvent, though this presents challenges with the solubility of hydrophobic protected amino acids. nih.gov
Waste Reduction: Optimizing synthesis protocols to reduce the number of washing steps and the excess of reagents used. advancedchemtech.com This includes moving from batch to continuous flow processes, which are inherently less wasteful. advancedchemtech.comacs.org
Alternative Reagents: Replacing hazardous reagents, such as piperidine for Fmoc removal, with less toxic alternatives like 4-methylpiperidine (B120128) (4-MP) or developing TFA-free cleavage protocols. advancedchemtech.comacs.org
Convergent Synthesis: Synthesizing smaller peptide fragments and then ligating them together is a more atom-economical approach for large peptides compared to a single linear synthesis. advancedchemtech.comnih.gov
Table 2: Green Chemistry Approaches in Peptide Synthesis
| Approach | Traditional Method | Green Alternative | Environmental Benefit |
|---|---|---|---|
| Solvent | DMF, DCM, NMP nih.gov | 2-MeTHF, GVL, Water nih.govacs.orgnih.gov | Reduced toxicity and environmental impact. |
| Deprotection | Piperidine, TFA acs.orgnih.gov | 4-Methylpiperidine, TFA-free cleavage advancedchemtech.com | Reduced use of toxic and hazardous reagents. |
| Process | Batch Synthesis | Continuous Flow Synthesis acs.org | Reduced solvent and reagent consumption. |
Integration of Advanced Analytics for Real-Time Process Control and Quality Assurance
Process Analytical Technology (PAT) is a framework encouraged by regulatory bodies like the FDA to ensure pharmaceutical manufacturing quality by designing, analyzing, and controlling processes through real-time measurements. mt.comthermofisher.com Integrating PAT into automated peptide synthesis allows for immediate detection of problems and on-the-fly adjustments.
Future directions in this area involve:
Real-Time Monitoring: Using inline spectroscopic techniques (e.g., UV-Vis, FTIR) to monitor the completion of coupling and deprotection steps. nih.govacs.org For instance, monitoring the release of the Fmoc chromophore during deprotection provides real-time data on reaction kinetics. nih.gov
Predictive Modeling: Combining real-time data with machine learning algorithms to predict potential issues like aggregation or incomplete reactions before they significantly impact the final product. acs.orgrsc.org
Automated Feedback Loops: Creating fully automated systems where the synthesizer can use PAT data to make its own decisions, such as extending a coupling time or double-coupling a difficult amino acid, without human intervention. rsc.org This enhances process robustness and ensures consistent quality. researchgate.net
For a synthesis involving Fmoc-Asp(OtBu)-OH, an inline UV-Vis detector could monitor the Fmoc deprotection step. If the signal indicates a slow or incomplete reaction, the system could automatically extend the deprotection time or perform a second treatment to ensure the growing peptide chain is fully ready for the next coupling cycle. researchgate.net
Exploration of Novel Chemical Reactivity of Protected Amino Acid Building Blocks
While protecting groups are designed to prevent unwanted reactions, their influence on the reactivity of amino acid building blocks is a field of ongoing research. Understanding and harnessing this reactivity can lead to new synthetic methods and potential side-reaction mitigation strategies.
Areas for exploration include:
Side Reaction Control: Threonine's hydroxyl group, even when protected, can be implicated in side reactions. Similarly, the side chain of Aspartic acid is notoriously prone to forming an aspartimide, a cyclic side product that can lead to impurities. peptide.comiris-biotech.de Research is focused on developing protecting group schemes and reaction conditions that minimize these pathways. For Fmoc-Asp(OtBu)-OH, the bulky OtBu group helps reduce, but does not always eliminate, aspartimide formation, especially under strongly basic conditions. peptide.com
Synthesis of Unnatural Amino Acids: Protected amino acids like Boc-Thr-OH and Fmoc-Asp(OtBu)-OH can serve as precursors for creating novel, non-natural amino acid building blocks. acs.orgnih.gov For example, the protected side chains can be chemically modified to introduce new functionalities before the amino acid is incorporated into a peptide.
New Ligation Chemistries: Exploring the reactivity of protected building blocks in novel peptide ligation strategies beyond traditional methods. This could enable the assembly of complex peptides that are difficult to produce using standard SPPS.
By studying the subtle electronic and steric effects of the Boc, Fmoc, and OtBu groups, chemists can better predict and control the outcomes of peptide synthesis, leading to higher purities and the ability to create novel peptide architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
